molecular formula C6H11NO3 B586616 (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) CAS No. 156406-07-4

(1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative)

Cat. No.: B586616
CAS No.: 156406-07-4
M. Wt: 145.158
InChI Key: NSGWHGZCFYZYMB-VAYJURFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry in the cyclopentane ring. The reaction conditions often include the use of strong bases and protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale stereoselective synthesis techniques. These methods often employ catalysts and optimized reaction conditions to maximize yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: What sets (1S,2R,4S)-2-Amino-4-hydroxycyclopentanecarboxylicacid(relative) apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxy functional groups on the cyclopentane ring. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

CAS No.

156406-07-4

Molecular Formula

C6H11NO3

Molecular Weight

145.158

IUPAC Name

(1S,2R,4S)-2-amino-4-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-2-3(8)1-4(5)6(9)10/h3-5,8H,1-2,7H2,(H,9,10)/t3-,4-,5+/m0/s1

InChI Key

NSGWHGZCFYZYMB-VAYJURFESA-N

SMILES

C1C(CC(C1C(=O)O)N)O

Synonyms

Cyclopentanecarboxylic acid, 2-amino-4-hydroxy-, (1alpha,2alpha,4beta)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.